Home > Products > Screening Compounds P32289 > [6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone -

[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone

Catalog Number: EVT-5377500
CAS Number:
Molecular Formula: C19H24N4O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with strong antiviral effects against HIV-1. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, and inhibits the calcium response induced by CCR5 activation by CCL5. [] 873140 demonstrates saturable and probe-dependent antagonism of CCR5, consistent with an allosteric mechanism of action. [] Furthermore, its blockade of CCR5 is extremely persistent. [] Coadministration studies with other allosteric antagonists suggest that they all bind to a common allosteric site on the CCR5 receptor. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Coadministration studies with other allosteric antagonists, including 873140, suggest a common allosteric binding site on the CCR5 receptor. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Studies involving coadministration with other allosteric antagonists, such as 873140 and Sch-C, point towards a shared allosteric binding site on CCR5. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Coadministration studies with other allosteric antagonists suggest that they bind to a common allosteric site on the CCR5 receptor, although their allosteric effects on the receptor may differ. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Similar to other allosteric antagonists, TAK779 is suggested to bind to a common allosteric site on the CCR5 receptor, although the specific allosteric effects may vary among these antagonists. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide

Compound Description: This compound serves as the parent structure for a series of S-substituted derivatives explored for their lipoxygenase and antibacterial activities. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl n-propyl sulfide (5b)

Compound Description: 5b is an S-substituted derivative of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide. [] It displays significant antibacterial activity against various bacterial strains. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl n-pentyl sulfide (5e)

Compound Description: 5e, another S-substituted derivative of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide, exhibits higher lipoxygenase inhibitory potential than the standard Baicalein®. []

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] It prevents the irreversible failure of neurotransmission and development of anoxic depolarisation induced by oxygen and glucose deprivation in rat hippocampal slices. [] It suggests that A3 receptor stimulation is deleterious during ischaemia and its block may increase resistance to ischaemic damage. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist, similar to MRS 1523. [] It protects against oxygen and glucose deprivation-induced irreversible failure of neurotransmission and development of anoxic depolarisation in rat hippocampal slices. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist, like MRS 1523 and MRS 1220. [] It exhibits protective effects against oxygen and glucose deprivation-induced irreversible failure of neurotransmission and anoxic depolarisation in rat hippocampal slices. []

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is a selective adenosine A3 receptor antagonist, sharing the same target as MRS 1523, MRS 1220, and VUF 5574. [] It demonstrates neuroprotective effects by preventing or delaying the appearance of anoxic depolarisation and protecting neurotransmission in rat hippocampal slices exposed to oxygen and glucose deprivation. []

2-chloro-N-(1-phenoxy-2-propyl)adenosine (NNC 21-0041)

Compound Description: NNC 21-0041 is a neuroprotective adenosine agonist that serves as a key lead structure for developing novel A1 agonists with potent central nervous system effects but diminished cardiovascular influence. []

2-chloro-N-(1-piperidinyl)adenosine (NNC 90-1515)

Compound Description: NNC 90-1515 represents another neuroprotective adenosine agonist used as a key lead structure for developing novel A1 agonists with potent central nervous system effects and reduced cardiovascular impact. []

(R)-phenylisopropyladenosine (R-PIA)

Compound Description: R-PIA is a reference adenosine A1 agonist used for comparing the pharmacological profiles of novel adenosine agonists. [] It exhibits potent central nervous system effects and significant cardiovascular influence. []

N-cyclopentyladenosine (CPA)

Compound Description: CPA serves as another reference adenosine A1 agonist, used for comparing the pharmacological profiles of new adenosine agonists. [] Like R-PIA, it exhibits significant central nervous system effects and cardiovascular influence. []

4, N-[(1S,trans)-2-hydroxycyclopentyl]adenosine (GR 79236)

Compound Description: GR 79236 is a reference adenosine A1 agonist employed for comparing the pharmacological profiles of novel adenosine agonists. [] It exhibits pronounced central nervous system effects and significant cardiovascular influence, similar to R-PIA and CPA. []

N-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994)

Compound Description: SDZ WAG 994 is a reference adenosine A1 agonist used for comparing the pharmacological profiles of new adenosine agonists. [] It exhibits substantial central nervous system effects and noticeable cardiovascular influence. []

N-[(2-methylphenyl)methyl]adenosine (Metrifudil)

Compound Description: Metrifudil serves as another reference adenosine A1 agonist for comparing the pharmacological profiles of novel adenosine agonists. [] It displays considerable central nervous system effects and significant cardiovascular influence. []

2-chloro-N-[(R)-[(2-benzothiazolyl)thio]-2-propyl]adenosine (NNC 21-0136)

Compound Description: NNC 21-0136 represents a novel adenosine derivative with neuroprotective properties. [] It is a selective A1 agonist that demonstrates significant neuroprotection in mouse permanent middle cerebral artery occlusion focal ischemia at low doses without exhibiting cardiovascular effects. []

5'-deoxy-5'-chloro-N-[4-(phenylthio)-1-piperidinyl]adenosine (NNC 21-0147)

Compound Description: NNC 21-0147 is a novel adenosine derivative with neuroprotective activity. [] It acts as a selective A1 agonist and is classified as a P1 ligand, exhibiting potential in the treatment of cerebral ischemia. []

4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride (AC-42)

Compound Description: AC-42 acts as an allosteric agonist of the M1 and M2 muscarinic acetylcholine receptors (mAChRs). [, ] It selectively activates the M1 mAChR in the absence of an orthosteric ligand. [] AC-42 activates Gαq/11- and Gαs-dependent signaling pathways but does not promote M1 mACh receptor-Gαi1/2 coupling, suggesting its potential for activating specific subsets of downstream effectors. []

1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

Compound Description: 77-LH-28-1, an analog of AC-42, acts as an allosteric agonist at the M1 and M2 mAChRs. [, ] Similar to AC-42, it activates Gαq/11- and Gαs-dependent signaling pathways but not Gαi1/2 coupling. [] This suggests that 77-LH-28-1, like AC-42, may selectively activate specific downstream signaling pathways. []

4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

Compound Description: This compound exhibits high affinity for 5-HT2 receptors and is suitable for radioiodination. [] The iodinated derivative, 125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, demonstrates high affinity and selectivity for 5-HT2 receptors in vitro, making it a promising tracer for γ-emission tomography. []

125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

Compound Description: This radioiodinated compound demonstrates high affinity (Kd of 0.11 ± 0.01 nM) and marked selectivity for 5HT2-receptors in vitro. [] In vivo studies in rats revealed preferential retention of radioactivity in the frontal cortex, a region enriched in 5HT2 receptors. []

Properties

Product Name

[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone

IUPAC Name

[6-(propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H24N4O2/c1-2-9-21-18-6-5-15(13-22-18)19(24)23-11-7-16(8-12-23)25-17-4-3-10-20-14-17/h3-6,10,13-14,16H,2,7-9,11-12H2,1H3,(H,21,22)

InChI Key

GTJVKNDRTWRUMP-UHFFFAOYSA-N

SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.